molecular formula C12H16N4 B2607110 3-tert-butyl-6-(4-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 2320419-86-9

3-tert-butyl-6-(4-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2607110
CAS No.: 2320419-86-9
M. Wt: 216.288
InChI Key: PVONBPMGHWYJLD-UHFFFAOYSA-N
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Description

3-tert-butyl-6-(4-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a tert-butyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-(4-methyl-1H-pyrazol-1-yl)pyridazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-tert-butylpyridazine with 4-methyl-1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-(4-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-tert-butyl-6-(4-methyl-1H-pyrazol-1-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-(4-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-6-(4-methoxy-1H-pyrazol-1-yl)pyridazine
  • 3-tert-butyl-6-(4-chloro-1H-pyrazol-1-yl)pyridazine
  • 3-tert-butyl-6-(4-phenyl-1H-pyrazol-1-yl)pyridazine

Uniqueness

3-tert-butyl-6-(4-methyl-1H-pyrazol-1-yl)pyridazine is unique due to the presence of both tert-butyl and pyrazolyl groups, which confer specific chemical and physical properties

Properties

IUPAC Name

3-tert-butyl-6-(4-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9-7-13-16(8-9)11-6-5-10(14-15-11)12(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVONBPMGHWYJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NN=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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